molecular formula C7H6F2N4 B1453916 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1249492-45-2

3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B1453916
CAS No.: 1249492-45-2
M. Wt: 184.15 g/mol
InChI Key: RMQYJUCJHFJVRZ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

3-(Difluoromethyl)-triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound with the molecular formula C₇H₆F₂N₄ and a molecular weight of 184.15 g/mol . Its IUPAC name derives from its fused bicyclic structure:

  • A triazolo[4,3-a]pyridine core, where the triazole ring (positions 1–3) is fused to the pyridine ring at positions 4 and 3a.
  • A difluoromethyl (-CF₂H) substituent at position 3.
  • An amine (-NH₂) group at position 6.

Structural Features:

Feature Description
Core Fused triazolo-pyridine system with aromatic π-conjugation
Substituents -CF₂H (position 3), -NH₂ (position 6)
Hybridization sp² hybridized nitrogen atoms in triazole and pyridine rings

Synonyms :

  • 3-Difluoromethyl-triazolo[4,3-a]pyridin-6-ylamine
  • 1,2,4-Triazolo[4,3-a]pyridin-6-amine, 3-(difluoromethyl)-

Historical Context and Discovery

The compound emerged from advances in triazolopyridine synthesis methodologies in the early 21st century. Key developments include:

  • Synthetic Routes : Early methods involved cyclization of 2-hydrazinopyridine derivatives with aldehydes or ketones . A 2013 patent detailed ultrasonic-assisted cyclization using POCl₃, improving yield and reaction time.
  • Timeline :
    • 2005 : Copper dichloride-mediated oxidative cyclization of hydrazones .
    • 2014 : One-pot synthesis under mild conditions using chloramine-T .
    • 2021 : Optimization for scalability in drug discovery pipelines .

Relevance in Heterocyclic Chemistry

Triazolopyridines are pivotal in medicinal chemistry due to their:

  • Bioisosteric Properties : Mimic purine bases, enabling interactions with enzymes and receptors .
  • Structural Versatility : Substituents like -CF₂H enhance metabolic stability and lipophilicity .

Applications in Drug Discovery:

Application Example Derivatives Biological Activity
Antimicrobial Agents 5-Methyl-triazolo[1,5-a]pyrimidines Inhibition of bacterial growth
Anticancer Agents Quinoline-triazole hybrids Tubulin polymerization inhibition
Anti-inflammatory Thiazolo-triazolo derivatives COX-2 inhibition

Comparative Analysis:

Compound Substituents Key Difference
3-Trifluoromethyl-triazolo[4,3-a]pyridine -CF₃ at position 3 Higher electronegativity, reduced solubility
6-Bromo-triazolo[4,3-a]pyridine -Br at position 6 Enhanced halogen bonding potential

Properties

IUPAC Name

3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N4/c8-6(9)7-12-11-5-2-1-4(10)3-13(5)7/h1-3,6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQYJUCJHFJVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound based on recent studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H6F2N4
  • Molecular Weight : 186.15 g/mol
  • CAS Number : 1247060-64-5

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with difluoromethylating agents under controlled conditions. For instance, methods employing copper(I)-catalyzed reactions have been explored to enhance yields and selectivity in forming triazole rings fused with pyridine structures.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For example:

  • HepG2 (Liver Cancer) : IC50 = 21.00 µM
  • MCF-7 (Breast Cancer) : IC50 = 26.10 µM

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. A notable finding was its inhibition of the VEGFR-2 pathway, which plays a crucial role in tumor angiogenesis. The IC50 value for VEGFR-2 inhibition was reported at 65 nM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substituents at the triazole and pyridine rings have been studied to optimize potency and selectivity against targets such as c-Met and VEGFR kinases .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antiproliferative effects on HepG2 and MCF-7 cell lines; demonstrated significant cytotoxicity with low IC50 values .
Study 2 Evaluated enzyme inhibition properties; showed effective inhibition of VEGFR-2 with an IC50 of 65 nM .
Study 3 Explored structure modifications; identified key structural features that enhance kinase inhibition .

Scientific Research Applications

Medicinal Chemistry

3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine has been investigated for its potential therapeutic effects. Its structural analogs have shown promise as:

  • Antimicrobial Agents : Studies indicate that derivatives of this compound exhibit activity against various bacterial strains.
  • Anticancer Agents : Research has demonstrated that certain derivatives can inhibit cancer cell proliferation through targeted mechanisms.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound derivatives. The results indicated that specific modifications to the triazole ring enhanced cytotoxicity against human cancer cell lines by inducing apoptosis through the mitochondrial pathway .

Agrochemical Applications

The compound's unique fluorinated structure makes it suitable for use in agrochemicals. Research has shown that it can be developed into:

  • Herbicides : The presence of difluoromethyl groups increases lipophilicity, enhancing absorption by target plants.
  • Fungicides : The compound has exhibited antifungal properties in preliminary studies.

Case Study: Herbicidal Efficacy

A patent application detailed the synthesis of a series of herbicides based on this compound. Field trials demonstrated significant efficacy against common weed species while maintaining low toxicity to crops .

Material Science

The incorporation of this compound into polymer matrices has been explored for its potential to enhance material properties.

Applications:

  • Fluorinated Polymers : The compound can be used to create polymers with improved chemical resistance and thermal stability.

Case Study: Polymer Blends

Research conducted at a leading materials science institute demonstrated that blending this compound with polyvinylidene fluoride resulted in materials with superior mechanical properties and resistance to harsh environmental conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo[4,3-a]pyridine scaffold is a versatile pharmacophore. Below is a comparative analysis of structural analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Physicochemical Properties

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine -CF₂H C₇H₆F₂N₄ 184.15 High lipophilicity; potential CNS applications
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine -Ph C₁₂H₁₁N₅ 225.25 Enhanced π-π stacking; antimicrobial activity
3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine -Br C₇H₆BrN₄ 213.04 Electrophilic reactivity; intermediate in Suzuki couplings
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine -CH₃ C₈H₉N₅ 175.19 Reduced steric hindrance; improved solubility
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride -4-F-Ph (hydrochloride) C₁₂H₁₀ClFN₄ 264.69 Salt form enhances aqueous solubility

Key Research Findings

Substituent Impact on Solubility : Fluorinated and aryl-substituted derivatives (e.g., 4-fluorophenyl) demonstrate enhanced solubility in polar solvents compared to alkyl-substituted analogs .

Reactivity Trends : Bromo and chloro derivatives serve as intermediates in cross-coupling reactions, enabling diversification of the triazolo-pyridine core .

Thermal Stability : Alkyl-substituted derivatives (e.g., methyl, ethyl) exhibit higher thermal stability than halogenated analogs, as evidenced by their storage conditions .

Preparation Methods

The difluoromethyl substituent (-CF2H) is a key functional group influencing the compound's chemical and biological properties. Its introduction can be achieved by:

  • Reacting pyridine derivatives with difluoromethylating agents under controlled conditions.
  • Common difluoromethylating reagents include difluoromethyl halides or sulfonates used in nucleophilic or radical substitution reactions.
  • The difluoromethylation step may be performed on the pyridine precursor before cyclization or on the triazolopyridine core after ring formation, depending on synthetic convenience and stability.

Representative Synthetic Route and Reaction Conditions

Step Reaction Type Reagents/Conditions Notes
1 Preparation of 2-hydrazinylpyridine precursor Starting from substituted pyridine derivatives Functional groups tolerated vary by method
2 Difluoromethylation Difluoromethylating agent (e.g., CF2H halide), base or catalyst Temperature and solvent control critical
3 Cyclization to fused triazolopyridine Mitsunobu conditions: TMS-N3, PPh3, DEAD, room temp Rapid reaction (<10 min), high yield (90-95%)
4 Purification Crystallization or chromatography Salt formation (e.g., hydrochloride) possible

Detailed Research Findings

  • The Mitsunobu cyclization method significantly improves yields and reduces reaction times compared to classical dehydration methods. For example, yields increased from under 30% to over 90% in model compounds.
  • The use of TMS-N3 as the azide source is optimal; other azide sources or silylating agents gave inferior results.
  • The mild reaction conditions allow for the preservation of sensitive groups, enabling the synthesis of analogs for structure-activity relationship (SAR) studies.
  • The difluoromethyl group introduction enhances biological activity potential, with the compound showing promise in medicinal chemistry applications due to its ability to interact with biological targets via hydrogen bonding and metal coordination.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Classical Dehydration POCl3, HCl, refluxing acetic acid Established method Harsh conditions, low functional group tolerance
Mitsunobu Cyclization TMS-N3, PPh3, DEAD, room temperature Mild, rapid, high yield, broad substrate scope Requires specialized reagents
Difluoromethylation Difluoromethyl halides, controlled conditions Introduces CF2H group effectively Sensitive to reaction conditions

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with carbonyl-containing precursors. For example, triazole ring formation can be achieved via cyclocondensation of hydrazine with α,β-unsaturated ketones or aldehydes. The difluoromethyl group is introduced either during the cyclization step using difluoroacetylating agents or via post-synthetic modification (e.g., halogen exchange reactions). Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or acetonitrile .
Key Reaction Steps Reagents/ConditionsNotes
CyclizationHydrazine hydrate, EtOH, refluxForms triazole core
DifluoromethylationDifluoroacetic anhydride, DCMElectrophilic substitution
PurificationSilica gel chromatography (EtOAc:hexane 3:7)Purity ≥95%

Q. How can the amine group at the 6-position be functionalized for downstream applications?

  • Methodological Answer : The primary amine undergoes nucleophilic substitution or acylation. For example:

  • Alkylation : React with alkyl halides (e.g., methyl iodide) in DMF using K₂CO₃ as a base (60°C, 12 h).
  • Acylation : Treat with acyl chlorides (e.g., acetyl chloride) in THF with triethylamine (0°C to RT, 2 h).
    • Monitoring by TLC (silica, UV visualization) and LC-MS ensures reaction completion. Unreacted amine can be removed via acid-base extraction .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : Confirm the presence of the difluoromethyl group (δ ~5.8–6.2 ppm for CF₂H, split into doublets of triplets due to coupling with adjacent protons).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 211.0824 for C₇H₇F₂N₅).
  • IR Spectroscopy : Identify N-H stretches (~3350 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s solubility and bioavailability?

  • Methodological Answer : The CF₂H group enhances lipophilicity (logP ~1.8) compared to non-fluorinated analogs, improving membrane permeability. However, it may reduce aqueous solubility. To address this:

  • Solubility Testing : Use shake-flask method in PBS (pH 7.4) with HPLC quantification.
  • Co-solvent Systems : Employ DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays.
  • Computational modeling (e.g., COSMO-RS) predicts solubility trends based on substituent electronic effects .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

Standardize Assay Conditions : Use identical cell lines (e.g., HEK293 for kinase inhibition), buffer pH, and incubation times.

Control for Impurities : Validate compound purity (>98%) via orthogonal methods (HPLC, elemental analysis).

Dose-Response Curves : Perform 8-point dilutions (0.1–100 µM) with triplicate measurements.

  • Contradictions often arise from differences in assay endpoints (e.g., fluorescence vs. radiometric detection) or solvent effects .

Q. How can computational modeling predict binding modes of this compound with target enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 3ERT for kinases). Parameterize the difluoromethyl group’s van der Waals radii and partial charges (AMBER force field).
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Key interactions include H-bonds between the amine and catalytic aspartate residues, and hydrophobic contacts with CF₂H .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly (30–85%) across literature reports?

  • Root Cause :

  • Reagent Quality : Hydrazine purity (≥99% vs. technical grade) impacts cyclization efficiency.
  • Temperature Control : Exothermic reactions require precise cooling (0–5°C) to avoid byproducts.
    • Resolution : Optimize via Design of Experiments (DoE), varying equivalents of difluoroacetyl chloride (1.2–2.0 eq) and reaction time (4–24 h) .

Applications in Medicinal Chemistry

Q. What structural analogs of this compound show improved metabolic stability?

  • Methodological Answer : Replace the 6-amine with a methyloxadiazole group to reduce CYP450-mediated oxidation. Alternatively, introduce a deuterated difluoromethyl (CF₂D) to slow metabolism. Assess stability in human liver microsomes (HLM) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 2
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine

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